molecular formula C14H19ClO B13298096 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol

2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol

Cat. No.: B13298096
M. Wt: 238.75 g/mol
InChI Key: WUEXWVTYDUMQPR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H19ClO. This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a phenyl group attached to an ethan-1-ol backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol typically involves the chlorination of 1-(4-cyclohexylphenyl)ethan-1-ol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.

Major Products

    Oxidation: 2-Chloro-1-(4-cyclohexylphenyl)ethanone.

    Reduction: 1-(4-cyclohexylphenyl)ethan-1-ol.

    Substitution: 2-Amino-1-(4-cyclohexylphenyl)ethan-1-ol or 2-Thio-1-(4-cyclohexylphenyl)ethan-1-ol.

Scientific Research Applications

2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methylphenyl)ethan-1-ol
  • 2-Chloro-1-(4-ethylphenyl)ethan-1-ol
  • 2-Chloro-1-(4-isopropylphenyl)ethan-1-ol

Uniqueness

2-Chloro-1-(4-cyclohexylphenyl)ethan-1-ol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

2-chloro-1-(4-cyclohexylphenyl)ethanol

InChI

InChI=1S/C14H19ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,14,16H,1-5,10H2

InChI Key

WUEXWVTYDUMQPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(CCl)O

Origin of Product

United States

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